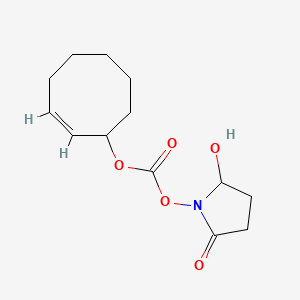
(4-((Methoxyimino)methyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((Methoxyimino)methyl)phenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxyimino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-((Methoxyimino)methyl)phenyl)boronic acid typically involves the reaction of 4-formylphenylboronic acid with methoxyamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous medium. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: (4-((Methoxyimino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The methoxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are used under mild conditions.
Substitution: Nucleophiles, such as amines or thiols, can be used in the presence of a suitable base.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products are substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(4-((Methoxyimino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism of action of (4-((Methoxyimino)methyl)phenyl)boronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The methoxyimino group can also participate in hydrogen bonding and other interactions, enhancing the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
4-Methoxyphenylboronic acid: Similar structure but lacks the methoxyimino group.
4-(Methylthio)phenylboronic acid: Contains a methylthio group instead of a methoxyimino group.
4-Methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group instead of a methoxyimino group.
Uniqueness: (4-((Methoxyimino)methyl)phenyl)boronic acid is unique due to the presence of the methoxyimino group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and in various scientific research applications.
Eigenschaften
Molekularformel |
C8H10BNO3 |
|---|---|
Molekulargewicht |
178.98 g/mol |
IUPAC-Name |
[4-[(E)-methoxyiminomethyl]phenyl]boronic acid |
InChI |
InChI=1S/C8H10BNO3/c1-13-10-6-7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,1H3/b10-6+ |
InChI-Schlüssel |
XCTNBWRSHRSGGW-UXBLZVDNSA-N |
Isomerische SMILES |
B(C1=CC=C(C=C1)/C=N/OC)(O)O |
Kanonische SMILES |
B(C1=CC=C(C=C1)C=NOC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



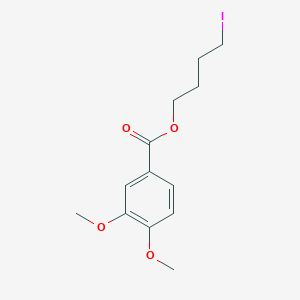
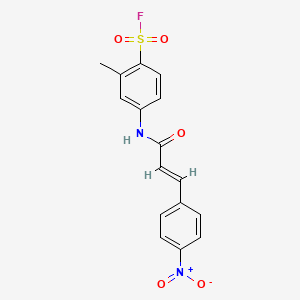

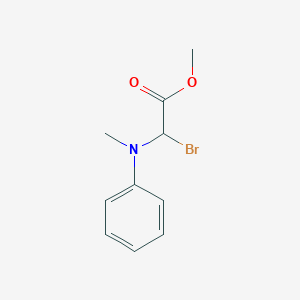
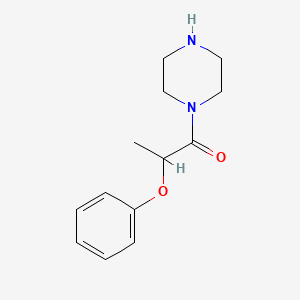

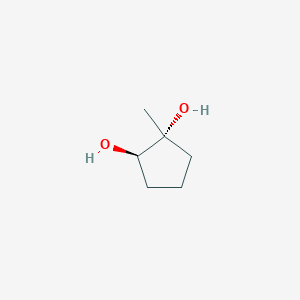
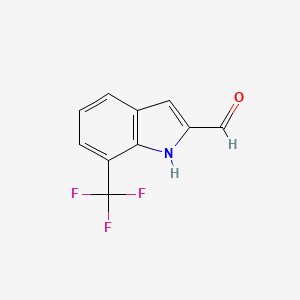

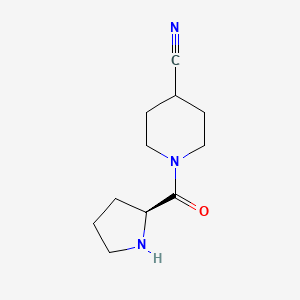
![(1S,1'R,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine](/img/structure/B13343087.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B13343109.png)
